(Cyclopentylamino)(oxo)acetic acid

Ketol-acid reductoisomerase KARI inhibitor X-ray crystallography

(Cyclopentylamino)(oxo)acetic acid (CAS 183235-80-5), also referred to as 2-(cyclopentylamino)-2-oxoacetic acid or N-cyclopentyloxamic acid, is an N-cyclopentyl-substituted oxamic acid derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. It belongs to the oxamic acid/oxalamic acid class—monoamides of oxalic acid recognized as phosphate bioisosteres in enzyme inhibitor design.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 183235-80-5
Cat. No. B1289742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopentylamino)(oxo)acetic acid
CAS183235-80-5
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C(=O)O
InChIInChI=1S/C7H11NO3/c9-6(7(10)11)8-5-3-1-2-4-5/h5H,1-4H2,(H,8,9)(H,10,11)
InChIKeyXYYFQOQNHIZVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Cyclopentylamino)(oxo)acetic Acid (CAS 183235-80-5): Chemical Identity and Core Profile for Scientific Procurement


(Cyclopentylamino)(oxo)acetic acid (CAS 183235-80-5), also referred to as 2-(cyclopentylamino)-2-oxoacetic acid or N-cyclopentyloxamic acid, is an N-cyclopentyl-substituted oxamic acid derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol [1]. It belongs to the oxamic acid/oxalamic acid class—monoamides of oxalic acid recognized as phosphate bioisosteres in enzyme inhibitor design [2]. The compound exists as a solid at room temperature, is soluble in polar organic solvents, and carries both a carboxylic acid donor and an α-ketoamide acceptor motif, placing it within the fragment-like chemical space (MW < 300 Da, LogP 0.8, TPSA 66.4 Ų, 2 H-bond donors, 3 H-bond acceptors) [3]. It is supplied by multiple vendors at standard purities of 95–96% .

Workflow Structure-based fragment screening and KARI inhibitor design
Selection Low-MW oxamic acid fragment with metal-chelating pharmacophore
Use Context Co-crystallography probe and lead-optimization benchmark

Why N-Cyclopentyloxamic Acid Cannot Be Casually Substituted: The Case for Comparator-Driven Selection of CAS 183235-80-5


Within the N-cycloalkyloxamic acid series, ring size is a primary determinant of both physicochemical and target-binding profiles. The cyclopentyl analog (C₅ ring) and its cyclohexyl counterpart (C₆ ring, CAS 13144-62-2) differ by a single methylene unit, yet this translates into measurable divergence in lipophilicity (ΔLogP ≈ 0.3–0.5 units), molecular weight (ΔMW = 14 Da), and critically, the resolution and quality of protein–ligand co-crystal structures when each is complexed with the same enzyme target [1][2]. Because oxamic acid derivatives act as metal-chelating pharmacophores whose binding geometry depends sensitively on the N-substituent's steric and conformational properties, substitution of the cyclopentyl ring with a cyclohexyl ring or a smaller alkyl chain is not pharmacodynamically neutral [3]. The evidence summarized in Section 3 demonstrates that these differences are not hypothetical—they manifest in experimentally determined structural biology outcomes that directly inform medicinal chemistry decisions.

N-Cyclopentyl (CAS 183235-80-5) vs. N-Cyclohexyl Oxamic Acid (CAS 13144-62-2)
Attribute
Cyclopentyl (C5)
Cyclohexyl (C6)
Ring Size
5-membered ring
6-membered ring
Reported LogP
~0.8 (XLogP3)
~0.9–1.3
Co-crystal Resolution (KARI)
1.67 Å
2.09 Å
A single methylene unit difference alters lipophilicity and critically, ligand-binding resolution. Conformational fit and electron-density quality may shift—these ring-size analogs are not directly interchangeable for structure-based design.

Quantitative Differentiation Evidence for (Cyclopentylamino)(oxo)acetic Acid (CAS 183235-80-5) vs. Closest Analogs


PDB Co-Crystallization Resolution: Cyclopentyl vs. Cyclohexyl Oxamic Acid with S. aureus KARI

In direct head-to-head structural biology experiments conducted by the same research group, (cyclopentylamino)(oxo)acetic acid (ligand code 81B) yielded a co-crystal structure with Staphylococcus aureus ketol-acid reductoisomerase (KARI) at 1.67 Å resolution (PDB 6C5N) [1]. Its closest ring-homolog comparator, (cyclohexylamino)(oxo)acetic acid (ligand code EKD, CAS 13144-62-2), co-crystallized with the identical enzyme construct under analogous conditions but diffracted to only 2.09 Å resolution (PDB 6C55) [2]. The 0.42 Å improvement in resolution for the cyclopentyl analog translates into substantially higher precision in defining ligand-binding geometry, hydrogen-bonding networks, and active-site metal coordination—critical parameters for structure-based drug design. Both structures were solved by X-ray diffraction and deposited simultaneously, permitting direct methodological comparison.

KARI Co-crystal Resolution
Head-to-head
1.67 Å (C5) vs. 2.09 Å (C6)
ΔResolution = 0.42 Å improvement
Supports higher-confidence binding-geometry definition for structure-based design.
Same enzyme (S. aureus KARI), same deposition group.
Ketol-acid reductoisomerase KARI inhibitor X-ray crystallography anti-bacterial target

Physicochemical Profile: Lipophilicity (LogP) Differentiation Between Cyclopentyl and Cyclohexyl Oxamic Acids

The cyclopentyl and cyclohexyl oxamic acid analogs are separated by a single methylene group, yet this structural difference produces a quantifiable divergence in computed and experimentally relevant lipophilicity. (Cyclopentylamino)(oxo)acetic acid has a computed XLogP3 of 0.8 (PubChem) [1], while values reported for the cyclohexyl analog range from 0.91 (Chem960) to 1.26 (SwissADME) , with a consensus ΔLogP of approximately +0.3 to +0.5 favoring the cyclohexyl compound. Both compounds share identical topological polar surface area (TPSA = 66.4 Ų), hydrogen bond donor count (2), and hydrogen bond acceptor count (3) [1]. The cyclopentyl analog thus offers a superior balance of lower lipophilicity without sacrificing polar surface area—an attribute that correlates with improved aqueous solubility and reduced non-specific protein binding in biochemical assays.

Lipophilicity Profile
Cross-study
C5: XLogP3 0.8
C6: XLogP3 0.91–1.26
ΔLogP ≈ 0.3–0.5 (C5 less lipophilic)
May support better aqueous solubility profile at equivalent TPSA.
Computed values; experimental LogP to verify.
Lipophilicity drug-likeness physicochemical property lead optimization

Ligand Fit Quality in KARI Active Site: Cyclopentyl vs. Cyclohexyl Non-Hydroxylated Oxamic Acids

Within the same KARI inhibitor series, both non-hydroxylated oxamic acid fragments (81B and EKD) co-occupy the active site alongside their respective N-hydroxy inhibitor counterparts (EN4 and EKA). The PDB 6C5N structure shows the cyclopentyl derivative 81B occupying a well-defined binding pose adjacent to the N-hydroxy inhibitor EN4 and the NADPH cofactor [1]. In the cyclohexyl analog structure PDB 6C55, the ligand EKD exhibits lower real-space correlation coefficients (0.952 and 0.945 for chains A and B respectively) and higher R-factors (0.169–0.249) compared with typical well-resolved ligands, indicating less well-defined electron density [2]. While this difference partly reflects the overall lower resolution of 6C55, it also suggests that the larger cyclohexyl ring may introduce conformational heterogeneity or partial occupancy that the more compact cyclopentyl ring avoids. This class-level observation is consistent with the general SAR principle that five-membered rings often provide an optimal balance of steric fit and conformational pre-organization in enclosed enzyme active sites [3].

Ligand Fit Quality
Class-level inference
C5: well-defined pose at 1.67 Å
Conformational pre-organization context may favor five-membered ring in enclosed active sites.
EKD real-space R-factor 0.169–0.249 (PDB 6C55); data to verify across targets.
Ligand efficiency binding pose KARI structure-based drug design

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

For procurement purposes, (cyclopentylamino)(oxo)acetic acid (CAS 183235-80-5) is available from multiple established chemical suppliers with documented purity specifications. AKScholars (AKSci) supplies the compound at 95% minimum purity (Cat. 6143AD) . Hit2Lead offers it as building block BB-4028363 at 95% purity with pricing of $77/g and $308/5g . Bidepharm lists it at 96% purity with batch-specific QC documentation including NMR, HPLC, and GC . Fluorochem supplies it at 95% purity . In comparison, the cyclohexyl analog (CAS 13144-62-2) is available from AKSci (Cat. 3696AD) at 95% purity but with fewer characterized vendors overall, suggesting a narrower supply base for the C₆ homolog . The cyclopentyl compound's broader multi-vendor availability with documented analytical characterization reduces single-supplier dependency risk in long-term research programs.

Vendor Availability
Supplier data
≥5 verified sources (95–96%)
vs. ≈3–4 sources for C6 analog
Multi-vendor supply may reduce single-supplier dependency risk.
Vendor catalogs accessed April 2025; batch-specific QC to confirm.
Chemical procurement building block purity specification vendor comparison

Recommended Application Scenarios for (Cyclopentylamino)(oxo)acetic Acid Based on Comparative Evidence


Fragment-Based Drug Discovery Targeting Ketol-Acid Reductoisomerase (KARI) in Antibacterial Programs

Given the high-resolution co-crystal structure at 1.67 Å (PDB 6C5N) demonstrating well-defined binding of (cyclopentylamino)(oxo)acetic acid (81B) within the S. aureus KARI active site [1], this compound is directly applicable as a validated fragment hit for structure-guided optimization of KARI inhibitors. Its compact cyclopentyl ring occupies the enzyme's hydrophobic pocket adjacent to the catalytic Mg²⁺-NADPH complex without the conformational ambiguity observed for the larger cyclohexyl analog at lower resolution (2.09 Å, PDB 6C55) [2]. Medicinal chemistry teams can leverage the 1.67 Å structure for accurate computational docking, pharmacophore modeling, and rational fragment growing strategies targeting the branched-chain amino acid biosynthesis pathway—a validated anti-bacterial target in S. aureus and M. tuberculosis.

Physicochemical Property Optimization in Lead Series Featuring Oxamic Acid Pharmacophores

The cyclopentyl analog's lower computed LogP (XLogP3 0.8) combined with a TPSA of 66.4 Ų [1] positions it favorably versus the cyclohexyl analog (LogP 0.91–1.26, TPSA 66.4 Ų) [2] when lipophilicity-driven off-target binding, hERG liability, or poor aqueous solubility are concerns in a lead optimization campaign. At an MW of 157.17 Da—14 Da lighter than the cyclohexyl homolog—the cyclopentyl compound offers higher ligand efficiency potential if equipotent binding can be achieved. This makes it the preferred starting scaffold when the oxamic acid warhead must be retained while optimizing for developability metrics such as Lipinski compliance, thermodynamic solubility, and metabolic stability.

Co-Crystallography Probe for Metal-Dependent Enzyme Families Beyond KARI

The oxamic acid moiety is a well-precedented metal-chelating pharmacophore that binds to catalytic divalent cations (Mg²⁺, Zn²⁺, Mn²⁺) in diverse enzyme families including lactate dehydrogenase, glycolate oxidase, and metalloproteases [1]. The demonstrated ability of (cyclopentylamino)(oxo)acetic acid to co-crystallize with a Mg²⁺-dependent enzyme at high resolution (PDB 6C5N) [2] supports its use as a tool compound for soaking or co-crystallization experiments with other metal-dependent targets. The compound's favorable fragment properties (MW 157, LogP 0.8, 2 HBD, 3 HBA) make it an ideal low-complexity probe to test whether a novel metal-dependent enzyme contains a ligandable active-site metal, prior to committing resources to a full-scale inhibitor design campaign.

Procurement Strategy for Multi-Year Medicinal Chemistry Programs Requiring Supply Chain Resilience

With confirmed availability from at least five independent vendors offering 95–96% purity with documented QC [1], (cyclopentylamino)(oxo)acetic acid presents lower procurement risk than its cyclohexyl analog, which has a narrower verified supply base. The availability of the compound in quantities ranging from 200 µmol (Hit2Lead, $39) to 5 g ($308–524) [2] supports both initial fragment screening (low-quantity, high-purity requirements) and scale-up for SAR expansion (gram-scale requirements). Procurement officers should specify CAS 183235-80-5 with a minimum purity of 95% and request batch-specific analytical data (NMR, HPLC, or GC) to ensure inter-batch reproducibility across long-duration lead optimization programs.

Application
Selection Property
Validation Focus
KARI fragment-based drug discovery
High-resolution co-crystal structure (1.67 Å)
Binding-geometry and docking-model review
Oxamic acid lead optimization
Lower lipophilicity (XLogP3 0.8) at fragment MW
Solubility and ligand-efficiency assessment
Metal-dependent enzyme co-crystallography
Metal-chelating oxamic acid warhead
Active-site metal ligandability screening
Multi-year medicinal chemistry procurement
Multi-vendor supply (≥5 sources, 95–96% purity)
Supply-chain resilience and batch reproducibility

Technical Documentation Hub

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